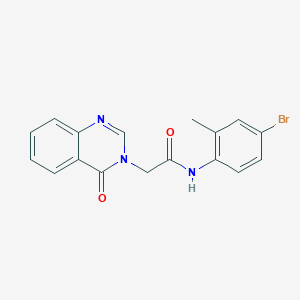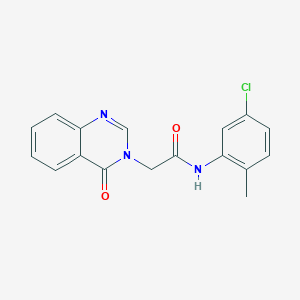![molecular formula C20H21NO4 B277609 3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277609.png)
3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as MI-1, is a synthetic compound that belongs to the class of indole-based small molecules. MI-1 has been studied extensively in the field of cancer research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of the MDM2-p53 interaction. 3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one binds to the MDM2 protein, preventing it from binding to p53 and promoting its degradation. This results in an increase in the levels of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have potent anticancer activity in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, colon, and lung cancer. 3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has also been shown to inhibit tumor growth in mouse xenograft models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its potent anticancer activity, which makes it a promising therapeutic agent for cancer treatment. However, 3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has some limitations for lab experiments. Its low solubility in water and instability in solution can make it difficult to work with. Additionally, its synthesis method is complex and low yielding, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of 3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of 3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of 3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one and to identify potential drug targets for combination therapy.
Métodos De Síntesis
The synthesis of 3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 2-(2-methoxyphenyl)acetic acid with isopropylamine to form the corresponding amide. This amide is then subjected to cyclization with phosgene to produce the desired 3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one compound. The overall yield of this synthesis method is around 25%.
Aplicaciones Científicas De Investigación
3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. It has been found to inhibit the activity of the enzyme MDM2, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting MDM2, 3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can increase the levels of p53 in cancer cells, leading to cell cycle arrest and apoptosis.
Propiedades
Nombre del producto |
3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C20H21NO4 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-propan-2-ylindol-2-one |
InChI |
InChI=1S/C20H21NO4/c1-13(2)21-16-10-6-5-9-15(16)20(24,19(21)23)12-17(22)14-8-4-7-11-18(14)25-3/h4-11,13,24H,12H2,1-3H3 |
Clave InChI |
NMFYHVHBAKDZMY-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3OC)O |
SMILES canónico |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)




![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)

![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)



![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)